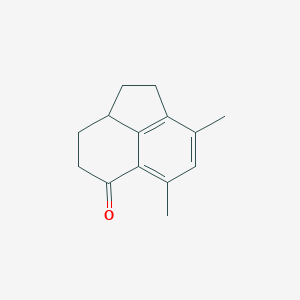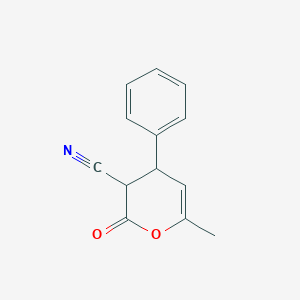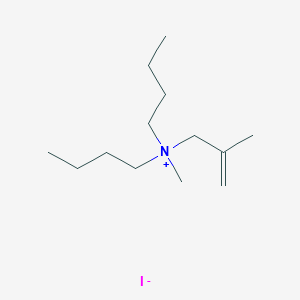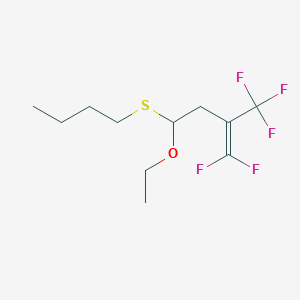
6,8-Dimethyl-2,2a,3,4-tetrahydroacenaphthylen-5(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,8-Dimethyl-2,2a,3,4-tetrahydroacenaphthylen-5(1H)-one is an organic compound that belongs to the class of acenaphthylene derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dimethyl-2,2a,3,4-tetrahydroacenaphthylen-5(1H)-one typically involves multi-step organic reactions. One possible route could involve the cyclization of a suitable precursor under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalysts, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound might involve optimized synthetic routes that ensure high yield and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
6,8-Dimethyl-2,2a,3,4-tetrahydroacenaphthylen-5(1H)-one can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH are critical for the success of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or alkanes.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis.
Medicine: Possible use in drug development and therapeutic research.
Industry: Applications in materials science and the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 6,8-Dimethyl-2,2a,3,4-tetrahydroacenaphthylen-5(1H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other biomolecules. The compound might exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 6,8-Dimethyl-2,2a,3,4-tetrahydroacenaphthylen-5(1H)-one include other acenaphthylene derivatives such as:
- 1,2-Dihydroacenaphthylene
- 5,6-Dimethylacenaphthylene
- 2,3-Dimethylacenaphthylene
Highlighting Uniqueness
What sets this compound apart from these similar compounds is its unique substitution pattern and the resulting chemical and physical properties. These unique features might make it particularly useful in specific applications where other compounds fall short.
Properties
CAS No. |
62678-10-8 |
|---|---|
Molecular Formula |
C14H16O |
Molecular Weight |
200.28 g/mol |
IUPAC Name |
6,8-dimethyl-2,3,3a,4-tetrahydro-1H-acenaphthylen-5-one |
InChI |
InChI=1S/C14H16O/c1-8-7-9(2)13-12(15)6-4-10-3-5-11(8)14(10)13/h7,10H,3-6H2,1-2H3 |
InChI Key |
HWOZASDLXWDVSM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=O)CCC3C2=C1CC3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[(6-Hydroxyhexyl)oxy]propanenitrile](/img/structure/B14519903.png)
![{[(Pyridin-2-yl)methyl]amino}methanol](/img/structure/B14519906.png)
![Acetic acid;[2-(7-hydroxyheptyl)cyclopenten-1-yl] acetate](/img/structure/B14519916.png)
![4-[2-(3-Fluorophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14519920.png)
![N-[(Furan-2-yl)methyl]-N'-[6-(morpholin-4-yl)-5-nitropyrimidin-4-yl]urea](/img/structure/B14519923.png)
![4-[3-(Naphthalen-1-yl)-3-oxopropyl]benzonitrile](/img/structure/B14519926.png)

![Acetic acid, ([1,1'-biphenyl]-4-yloxy)-, 1-naphthalenyl ester](/img/structure/B14519929.png)


![N-[4-(Dodecyloxy)phenyl]-2,3-dimethylaniline](/img/structure/B14519944.png)
![Dimethyl [(methylamino)methyl]phosphonate](/img/structure/B14519950.png)
